2,4-dichloro-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide
Overview
Description
2,4-dichloro-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide is a chemical compound with the molecular formula C11H10Cl2N6O . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of dichlorobenzene and triazole moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 1H-1,2,4-triazole . The reaction is carried out in the presence of suitable reagents and solvents under controlled conditions. For instance, the reaction may be conducted in a solvent such as dimethylformamide (DMF) with the addition of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,4-dichloro-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzohydrazide: Shares the dichlorobenzene moiety but lacks the triazole group.
1H-1,2,4-triazole derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness
2,4-dichloro-N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenecarbohydrazide is unique due to the combination of dichlorobenzene and triazole moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N6O/c12-7-1-2-8(9(13)3-7)11(20)18-17-10(14)4-19-6-15-5-16-19/h1-3,5-6H,4H2,(H2,14,17)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKJNQXPLXPALN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NN=C(CN2C=NC=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)N/N=C(/CN2C=NC=N2)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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